1-(4-methoxybenzoyl)-4-phenylpiperazine

Overview

Description

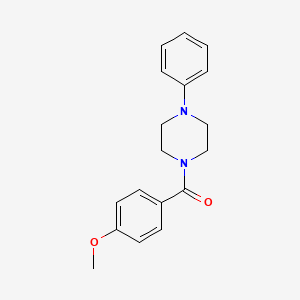

1-(4-Methoxybenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxybenzoyl group attached to the piperazine ring, along with a phenyl group

Preparation Methods

The synthesis of 1-(4-methoxybenzoyl)-4-phenylpiperazine typically involves the reaction of 4-methoxybenzoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Methoxybenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy group, converting it into a carboxylic acid group.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines. Common reagents for these reactions include sodium iodide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-carboxybenzoyl-4-phenylpiperazine, while reduction may produce 1-(4-hydroxybenzoyl)-4-phenylpiperazine .

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.

Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in the study of receptor-ligand interactions. It can also be used in the development of new pharmaceuticals targeting specific biological pathways.

Medicine: Research has indicated that derivatives of this compound may possess pharmacological activities, such as anti-inflammatory or anticancer properties. Further studies are needed to fully understand its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity. The compound binds to a site on the receptor that is distinct from the active site, leading to conformational changes that increase the receptor’s response to its natural ligand .

Comparison with Similar Compounds

1-(4-Methoxybenzoyl)-4-phenylpiperazine can be compared with other piperazine derivatives, such as:

1-(4-Methoxybenzoyl)-2-pyrrolidinone: This compound also contains a methoxybenzoyl group but differs in the presence of a pyrrolidinone ring instead of a piperazine ring.

4-Methoxybenzoyl chloride: While not a piperazine derivative, this compound is a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

1-(4-Methoxybenzoyl)-4-phenylpiperazine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological and psychiatric disorders. This article explores its biological activity, focusing on its interaction with neurotransmitter systems, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a 4-methoxybenzoyl group and a phenyl group. The structural features suggest that it may interact with various biological targets, particularly dopamine receptors, due to the presence of the piperazine moiety.

This compound is believed to modulate neurotransmitter systems, especially those involving dopamine. Research indicates that piperazine derivatives often act as dopamine receptor antagonists or agonists, which are crucial in treating conditions like schizophrenia and Parkinson's disease. Specific interactions with D2 and D3 dopamine receptors have been highlighted as significant for its pharmacological profile.

Neuropharmacological Effects

This compound has shown promising results in preclinical studies regarding its effects on neurotransmitter modulation:

- Dopamine Receptor Interaction : The compound exhibits binding affinity for D2 and D3 receptors, which are implicated in various neurological disorders. Structural modifications can enhance selectivity and affinity for these receptors.

- Potential Therapeutic Applications : The ability to modulate dopamine receptors positions this compound as a candidate for developing treatments for schizophrenia, depression, and other mood disorders.

Case Studies

- Dopamine Receptor Binding Studies : A study utilized radiolabeled ligands to assess the binding affinity of this compound to dopamine receptors compared to serotonin and norepinephrine receptors. Findings indicated that specific structural modifications could significantly alter receptor binding profiles, optimizing therapeutic outcomes.

- Cytotoxicity Assessments : In vitro studies evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives similar to this compound were tested against MCF7 breast cancer cells, revealing varied cytotoxicity profiles that suggest potential anticancer activities .

Comparative Analysis

The following table summarizes the biological activities of various piperazine derivatives related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Chlorophenyl)-4-phenylpiperazine | Chlorophenyl substitution | Known for D2 receptor antagonism |

| 1-(3-Methoxybenzoyl)-4-phenylpiperazine | Methoxy group on benzoyl | Exhibits different receptor selectivity |

| 1-(3,5-Dimethylbenzoyl)-4-phenylpiperazine | Dimethyl substitution | Enhanced lipophilicity affecting brain penetration |

This comparative analysis highlights how variations in substituents influence the pharmacological profiles and receptor selectivity of these compounds.

Properties

IUPAC Name |

(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCTVWOWUWCETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351817 | |

| Record name | Piperazine, 1-(4-methoxybenzoyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21091-90-7 | |

| Record name | Piperazine, 1-(4-methoxybenzoyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.